Bifonazole

概要

説明

準備方法

合成経路と反応条件

ビフォナゾールの合成には、いくつかの段階が含まれます。

フリーデル・クラフツアシル化: ビフェニルは、ベンゾイルクロリドと反応して、4-フェニルベンゾフェノンを生成します。

還元: 4-フェニルベンゾフェノンは、水素化ホウ素ナトリウムを使用して還元され、対応するアルコールが得られます。

ハロゲン化: 次に、アルコールは、塩化チオニルを使用してハロゲン化されます。

工業生産方法

ビフォナゾールの工業生産は、通常、同じ合成経路に従いますが、より大規模に行われ、最適化された反応条件と精製プロセスにより、高純度と高収率が保証されます .

化学反応の分析

Photocatalytic Degradation

Bifonazole undergoes photocatalytic degradation when exposed to UVA irradiation in the presence of metal oxide catalysts like ZnO, TiO₂, or their mixtures. Key findings include:

Degradation Efficiency

| Catalyst | Degradation Rate (% after 24 h) | Reaction Kinetics Model |

|---|---|---|

| TiO₂/ZnO (1:1 w/w) | 67.57% | Pseudo-first-order reaction |

| TiO₂ | 52.30% | Pseudo-first-order reaction |

| ZnO | 45.89% | Pseudo-first-order reaction |

The combination of TiO₂/ZnO enhances degradation efficiency due to synergistic electron-hole pair generation .

Degradation Products

Ten photodegradation products were identified via UPLC-MS/MS, with primary pathways involving:

-

Hydroxylation of the methanetriyl group.

-

Cleavage of the imidazole moiety.

Interaction with Cytochrome P450 Enzymes

This compound acts as a competitive inhibitor of cytochrome P450 2B4 (CYP2B4), inducing structural changes in the enzyme:

-

Binding Mechanism : this compound occupies the active site cleft, bending helix I by ~15° to accommodate its bulky structure .

-

Key Interactions :

This inhibition destabilizes fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .

Spectroscopic and Computational Insights

Density functional theory (DFT) studies reveal electronic properties influencing reactivity:

HOMO-LUMO Gaps

| Functional | HOMO-LUMO Gap (eV) | Excitation Wavelength (nm) |

|---|---|---|

| B3LYP/6-311++G(2d,3p) | 5.20 (isoconazole) | 263.64 (isoconazole) |

| B3LYP/6-311++G(2d,3p) | 5.02 (this compound) | 273.93 (this compound) |

The smaller HOMO-LUMO gap in this compound correlates with its higher susceptibility to electron transfer during photocatalytic degradation .

Infrared (IR) Vibrational Modes

| Experimental Peak (cm⁻¹) | Assignment | Calculated Peak (cm⁻¹) |

|---|---|---|

| 3122, 3082, 3032 | C-H aromatic stretching | 3281–3171 |

| 1641, 1614 | N=N/C-N triazole stretching | 1530 |

Discrepancies between experimental and theoretical IR spectra arise from phase differences (solid vs. gas) .

SARS-CoV-2 Inhibition Mechanism

This compound competitively inhibits SARS-CoV-2 spike protein binding to ACE2:

Stability in Formulations

This compound in cream formulations shows reduced stability under UVA exposure with TiO₂/ZnO, degrading significantly within 15 hours (p < 0.05) .

Key Takeaways

-

This compound’s reactivity is influenced by its imidazole ring and chlorophenyl groups, facilitating hydroxylation and cleavage under UV light.

-

Catalytic degradation and enzyme inhibition studies highlight its multifunctional interactions in both environmental and biological contexts.

-

DFT modeling provides critical insights into electronic properties governing its chemical behavior .

This synthesis of experimental and computational data underscores this compound’s complex reactivity profile, relevant to pharmaceutical and environmental applications.

科学的研究の応用

Antifungal Applications

1. Treatment of Superficial Fungal Infections

Bifonazole has demonstrated significant efficacy in treating superficial fungal infections, including:

- Dermatophytoses : Effective against infections caused by dermatophytes.

- Cutaneous Candidiasis : Proven efficacy in treating candidiasis with cure rates ranging from 65% to 75% in clinical trials .

- Pityriasis Versicolor : Achieved a 100% cure rate in clinical studies involving patients with this condition .

The following table summarizes the efficacy of this compound in various clinical studies:

| Infection Type | Cure Rate (%) | Study Reference |

|---|---|---|

| Pityriasis Versicolor | 100 | |

| Tinea Corporis | 100 | |

| Cutaneous Candidiasis | 65 - 75 | |

| Tinea Pedis | 90 |

Anti-inflammatory Effects

Recent studies have revealed this compound's anti-inflammatory properties, making it beneficial for conditions characterized by inflammation. In vitro studies using human three-dimensional skin models showed that this compound reduced inflammation comparable to hydrocortisone. Key findings include:

- Mechanism of Action : this compound modulates gene expression related to inflammation, upregulating differentiation markers and downregulating immune response-associated genes .

- Clinical Relevance : The anti-inflammatory effects suggest this compound may be useful in treating inflammatory skin conditions beyond fungal infections.

Formulations and Delivery

This compound is available in various formulations, including creams, gels, shampoos, and powders. The choice of formulation can influence the drug's effectiveness and patient compliance. Notable formulations include:

- This compound Cream : Applied once daily, showing excellent tolerance and efficacy in treating cutaneous candidiasis and pityriasis versicolor .

- This compound Shampoo : Effective for treating pityriasis versicolor in children with high compliance rates .

Case Studies

Several case studies highlight the practical applications of this compound:

-

Clinical Trial on Candidiasis Treatment :

A multicentric study involving 275 patients demonstrated the effectiveness of this compound cream compared to placebo. The study confirmed that once-daily application was sufficient for treatment without significant side effects . -

Pityriasis Versicolor Management :

In a study involving children, this compound shampoo was applied over three weeks, resulting in complete clinical cure with no reported side effects, showcasing its safety profile . -

Efficacy in Tropical Conditions :

A study conducted in tropical regions reported a 100% cure rate for pityriasis versicolor and tinea corporis using this compound cream, indicating its effectiveness across different climates .

作用機序

ビフォナゾールは、真菌細胞膜の必須成分であるエルゴステロールの産生を阻害することで作用します . ビフォナゾールは、真菌のシトクロムP450 51酵素(ラノステロール14-アルファデメチラーゼ)に作用し、細胞膜の不安定化と細胞溶解を引き起こします . このエルゴステロール生合成の二重阻害は、ビフォナゾールを他の抗真菌薬と区別するものです .

類似化合物の比較

類似化合物

- クロトリマゾール

- ミコナゾール

- ケトコナゾール

- エコナゾール

独自性

ビフォナゾールは、2つの点でエルゴステロール生合成を阻害するという二重の作用機序により、真菌殺傷作用が強化されているため、ユニークです . さらに、ビフォナゾールは皮膚への滞留時間が長いため、1日1回の塗布で済み、治療期間が短縮されます .

類似化合物との比較

Similar Compounds

Uniqueness

Bifonazole is unique due to its dual mode of action, inhibiting ergosterol biosynthesis at two points, which enhances its fungicidal properties . Additionally, it has a long retention time on the skin, allowing for once-daily application and shorter treatment durations .

生物活性

Bifonazole is a broad-spectrum antifungal agent belonging to the imidazole class of compounds. It is primarily used for the treatment of superficial fungal infections due to its efficacy against a variety of pathogens, including dermatophytes, yeasts, and some Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and its anti-inflammatory properties.

This compound exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to cell lysis. The specific mechanism involves:

- Inhibition of Lanosterol 14-alpha demethylase : this compound targets the enzyme responsible for converting lanosterol to ergosterol in the fungal cell membrane. This inhibition results in the accumulation of toxic sterol intermediates and ultimately leads to cell membrane destabilization and death of the fungal cell .

- Effects on Cytochrome P450 : this compound also interacts with various cytochrome P450 enzymes, which are crucial for numerous metabolic processes in fungi .

Comparative Studies

This compound has demonstrated significant efficacy in treating various superficial fungal infections. A multicentric randomized study involving 275 patients compared this compound cream (applied once daily) with clotrimazole and placebo for cutaneous candidosis. The results showed an efficacy rate of 65–75% for this compound compared to 19.4% for placebo, confirming its superior effectiveness .

Another study examined this compound's efficacy in treating pityriasis versicolor over one and two weeks. The results indicated that after two weeks of treatment, all patients except one showed negative mycological findings, demonstrating high clinical efficacy .

Anti-inflammatory Properties

Recent research has highlighted this compound's potential anti-inflammatory effects. In an in vitro study using human three-dimensional skin models, this compound treatment after UVB irradiation showed comparable antiphlogistic effects to hydrocortisone. Key findings included:

- Gene Expression Modulation : Treatment with this compound led to upregulation of differentiation markers and antimicrobial peptides while downregulating immune response genes and matrix metalloproteinases (MMPs) involved in inflammation .

- Histological Improvements : Histological examinations revealed that this compound effectively reconstituted UVB- and histamine-mediated disorders in skin models, indicating its dual role as both an antifungal and an anti-inflammatory agent .

Summary of Clinical Findings

特性

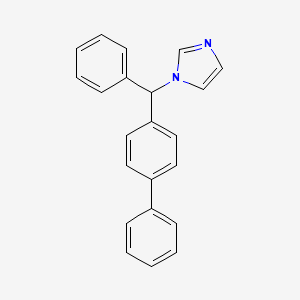

IUPAC Name |

1-[phenyl-(4-phenylphenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAPBUJLXMYKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045631 | |

| Record name | Bifonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bifonazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4), 2.45e-03 g/L | |

| Record name | SID56422098 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Bifonazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bifonazole works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes.It acts to destabilize the fungal cyctochrome p450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. The disruption in production of ergosterol disrupts the cell membrane and causes holes to appear. The cell membranes of fungi are vital for their survival. They keep unwanted substances from entering the cells and stop the contents of the cells from leaking out. As bifonazole causes holes to appear in the cell membranes, essential constituents of the fungal cells can leak out. This kills the fungi. | |

| Record name | Bifonazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

60628-96-8 | |

| Record name | Bifonazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60628-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifonazole [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060628968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifonazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bifonazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bifonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bifonazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYJ305Z91O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bifonazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。